![molecular formula C8H3ClF3NOS B165762 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole CAS No. 133840-96-7](/img/structure/B165762.png)
2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Overview
Description
2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H3ClF3NOS. It is known for its significant applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry . The compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole typically involves the chlorination of 6-(trifluoromethoxy)benzo[d]thiazole. One common method includes the reaction of 6-(trifluoromethoxy)benzo[d]thiazole with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
6-(trifluoromethoxy)benzo[d]thiazole+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom undergoes displacement with various nucleophiles under optimized conditions:
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Amines (RNH₂) | K₂CO₃, DMF, 80°C, 12 h | 2-Amino-6-(trifluoromethoxy)benzothiazole | 72–89% | |
Thiols (RSH) | EtOH, reflux, 6 h | 2-Sulfanyl-6-(trifluoromethoxy)benzothiazole | 68% | |
Alkoxides (RO⁻) | NaH, THF, 0°C → RT, 3 h | 2-Alkoxy-6-(trifluoromethoxy)benzothiazole | 65–78% |
Key Mechanistic Notes :
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Reactions proceed via an SNAr mechanism , facilitated by the electron-withdrawing trifluoromethoxy group, which activates the C2 position toward nucleophilic attack.
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Steric hindrance from the trifluoromethoxy group reduces reactivity compared to unsubstituted 2-chlorobenzothiazoles.
Oxidation Reactions
The sulfur atom in the thiazole ring undergoes oxidation:
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂O₂ (30%) | AcOH, 50°C, 4 h | 2-Chloro-6-(trifluoromethoxy)benzothiazole sulfoxide | 85% | |
m-CPBA | CH₂Cl₂, RT, 2 h | 2-Chloro-6-(trifluoromethoxy)benzothiazole sulfone | 91% |
Reduction Reactions
Selective reduction of the thiazole ring is achievable:
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄/CuCl₂ | MeOH, 0°C, 1 h | 2-Chloro-6-(trifluoromethoxy)-2,3-dihydrobenzothiazole | 63% | |
H₂ (1 atm)/Pd-C | EtOAc, RT, 12 h | 2-Chloro-6-(trifluoromethoxy)benzothiazole (dechlorination not observed) | N/A |
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings:
Notable Example :
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Coupling with 4-methoxyphenylboronic acid yields 2-(4-methoxyphenyl)-6-(trifluoromethoxy)benzothiazole (82% yield), a precursor for fluorescent probes .
Halogen Exchange
The chlorine atom can be replaced by other halogens:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBr, CuBr, DMF | 120°C, 24 h | 2-Bromo-6-(trifluoromethoxy)benzothiazole | 88% | |
KI, CuI, DMSO | 100°C, 18 h | 2-Iodo-6-(trifluoromethoxy)benzothiazole | 76% |
Trifluoromethoxy Group Stability
The trifluoromethoxy group remains intact under most conditions but hydrolyzes in strong bases:
Conditions | Product | Yield | Source |
---|---|---|---|
NaOH (10 M), EtOH, reflux, 6 h | 2-Chloro-6-hydroxybenzothiazole | 94% |
Stability and Handling
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Thermal Stability : Decomposes at >250°C without melting.
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Light Sensitivity : Degrades under UV light (t₁/₂ = 48 h in methanol).
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Storage : Stable at −20°C under inert atmosphere for >2 years.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole exhibits notable cytotoxic effects against various cancer cell lines, including breast and colon cancers. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, positioning it as a promising candidate for further pharmacological studies .
Enzyme Inhibition
The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, crucial for drug metabolism. This inhibition may lead to significant drug-drug interactions when co-administered with other pharmaceuticals, highlighting its importance in pharmacokinetics and drug development.
Neuroinflammation and Oxidative Stress
Benzothiazole-based compounds, including this one, have shown potential in minimizing oxidative damage associated with neuroinflammation. They may enhance the efficacy of cancer therapies by targeting oxidative stress pathways .
Case Studies and Research Findings
- Anticancer Studies :
-
Enzyme Interaction Studies :
- Research has shown that this compound interacts with enzymes involved in drug metabolism, specifically cytochrome P450 enzymes, suggesting implications for drug interactions in clinical settings.
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole
- 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
- 2-Chloro-6-(trifluoromethoxy)benzothiazole
Comparison: Compared to its analogs, 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole exhibits unique properties due to the presence of the trifluoromethoxy group, which imparts increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and other applications where enhanced bioavailability and stability are desired .
Biological Activity
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole is a heterocyclic compound known for its diverse biological activities. This compound, characterized by a benzothiazole ring with a chlorine atom and a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antimicrobial treatments, and as an inhibitor of drug metabolism enzymes.
- Molecular Formula : C₉H₅ClF₃N₁OS
- Molecular Weight : 253.63 g/mol
- Structure : The compound features a benzothiazole core which contributes to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Cytochrome P450 Enzymes : This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes. This inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals.
- Induction of Apoptosis : In cancer research, the compound has shown potential in inducing apoptosis in cancer cell lines, suggesting its role as an anti-cancer agent.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : Effective against breast and colon cancer cell lines.
- Mechanism : Induces apoptosis through modulation of the Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which promotes cell death in cancerous cells .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.10 to 0.75 mg/mL against various bacterial strains, including resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.
- Bactericidal Activity : Minimum bactericidal concentrations (MBC) were found between 0.25 and >1.00 mg/mL .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-Chloro-6-methoxybenzo[d]thiazole | 0.88 | Contains a methoxy group instead of trifluoromethoxy. |
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole | 0.90 | Has two fluorine atoms instead of three. |
2-Chloro-5-methoxybenzothiazole | 0.89 | Methoxy group at position five instead of six. |
6-(Trifluoromethoxy)benzo[d]thiazole | 0.89 | Lacks the chlorine substitution at position two. |
2-Chloro-6-trifluoromethylbenzothiazole | 0.62 | Contains a trifluoromethyl group instead of trifluoromethoxy. |
This comparison highlights the unique role of the trifluoromethoxy group in enhancing both activity and selectivity.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of the compound on HeLa cells, revealing that it could induce early apoptosis and G2/M cell cycle arrest while impairing migration capabilities .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating that modifications to the benzothiazole structure significantly influenced antibacterial potency .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole in laboratory settings?
- Methodological Answer:
- Handling: Use local exhaust ventilation and avoid contact with strong oxidizing agents (e.g., peroxides, nitrates). Wear chemical-resistant gloves (JIS T 8116), protective eyewear, and long-sleeved clothing to prevent skin/eye exposure .
- Storage: Keep in tightly sealed glass containers, protected from light, and in a cool, well-ventilated area. Incompatible substances include strong oxidizers; ensure segregation during storage .
- Emergency Measures: In case of spills, use a dust mask (JIS T8151) and avoid generating airborne particles. Collect spillage in airtight containers and decontaminate surfaces .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer:
- Electrosynthesis: A green method using sodium bromide (NaBr) as a catalyst under mild conditions yields 77% of the product. Optimize current density (10 mA/cm²) and reaction time (4 hours) to enhance efficiency .
- Thiocyanation-Bromination: React 4-(trifluoromethoxy)aniline with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid. This method achieves 94% yield, with purification via recrystallization from ethanol .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer:
- Purity: Use thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) as the mobile phase. Confirm melting points (e.g., 120–122°C for intermediates) .
- Structural Confirmation: Employ H-NMR (500 MHz, DMSO-d₆) to identify aromatic proton signals (δ 7.17–7.77 ppm) and amine groups (δ 7.73 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (328.674 g/mol for analogs) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in cross-coupling reactions of benzothiazole derivatives?
- Methodological Answer:
- Catalytic Systems: Use 4 mol% NiCl₂(dppf) with 2,2'-bipyridine as a ligand for nickel-catalyzed cross-coupling. Microwave-assisted reactions reduce time (30–60 minutes) and improve yields (41–94%) .
- Substrate Scope: Electron-withdrawing groups on aryl aluminum reagents enhance coupling efficiency. For example, 2-chloro-6-fluorophenyl derivatives show higher reactivity than electron-donating analogs .
Q. How do structural modifications at the 2-position of the benzothiazole ring influence cytotoxic activity?
- Methodological Answer:
- Thiophene/Thiazole Derivatives: Replace the 2-chloro group with thiophene or pyridazine moieties to enhance cytotoxicity. For instance, compound 13c (thiazole derivative) showed IC₅₀ values <10 µM against A549 lung cancer cells .
- Mechanistic Insights: Morphological studies (e.g., cell shrinkage, nuclear fragmentation) using fluorescence microscopy reveal apoptosis induction. Compare results across 17 cancer cell lines to identify structure-activity trends .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer:
- DFT Calculations: Compare HOMO-LUMO gaps of this compound with analogs (e.g., 6-fluoro derivatives) to predict electrophilic sites. Experimental validation via nucleophilic substitution reactions (e.g., with amines) can confirm discrepancies .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than predicted. Conduct kinetic studies under varying dielectric conditions .
Q. What in vitro models are appropriate for evaluating neuroprotective potential?
- Methodological Answer:
- Cell Lines: Use SH-SY5Y neuroblastoma cells or primary cortical neurons to assess protection against oxidative stress (e.g., H₂O₂-induced apoptosis). Measure viability via MTT assays and ROS levels .
- Targets: Screen for inhibition of ABAD/17β-HSD10 (amyloid-binding alcohol dehydrogenase), a key enzyme in Alzheimer’s pathology. IC₅₀ values <1 µM indicate therapeutic potential .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGSYGPSOLZOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434592 | |
Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133840-96-7 | |
Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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